molecular formula C12H16OS2 B14515758 S-n-Butyl (phenylthio)thioacetate CAS No. 63006-69-9

S-n-Butyl (phenylthio)thioacetate

Cat. No.: B14515758
CAS No.: 63006-69-9
M. Wt: 240.4 g/mol
InChI Key: XCPSUCLXRBPIJL-UHFFFAOYSA-N
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Description

S-n-Butyl (phenylthio)thioacetate is an organic compound with the molecular formula C12H16OS2 It is a thioester, which is a class of compounds characterized by the presence of a sulfur atom bonded to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-n-Butyl (phenylthio)thioacetate can be achieved through several methods. One efficient method involves the reaction of phenylthiol with butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to enhance the nucleophilicity of the thiolate anion, which facilitates the nucleophilic displacement reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

S-n-Butyl (phenylthio)thioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-n-Butyl (phenylthio)thioacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-n-Butyl (phenylthio)thioacetate exerts its effects involves the nucleophilic attack of the thiolate anion on electrophilic centers. This reaction mechanism is crucial in the formation of thioesters and other sulfur-containing compounds. The molecular targets and pathways involved include various enzymes and proteins that interact with the thiolate anion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-n-Butyl (phenylthio)thioacetate is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

63006-69-9

Molecular Formula

C12H16OS2

Molecular Weight

240.4 g/mol

IUPAC Name

S-butyl 2-phenylsulfanylethanethioate

InChI

InChI=1S/C12H16OS2/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

XCPSUCLXRBPIJL-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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